N-(5-amino-2-methylphenyl)-4-methylbenzamide is an organic compound categorized under the class of benzamides. Its chemical structure features an amide group attached to a benzene ring, which is further substituted with both an amino group and a methyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 240.3 g/mol. This compound is primarily utilized in various scientific research applications, including medicinal chemistry and materials science .
This compound can be sourced from chemical suppliers that specialize in research-grade chemicals. It is classified as a benzamide due to its structural characteristics, which include the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N) that is also attached to an aromatic ring.
The synthesis of N-(5-amino-2-methylphenyl)-4-methylbenzamide typically involves several key steps:
On an industrial scale, optimized conditions are employed to enhance yield and reduce costs, potentially utilizing continuous flow reactors and more efficient catalysts.
The molecular structure of N-(5-amino-2-methylphenyl)-4-methylbenzamide can be represented by its canonical SMILES notation: CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C. The InChI representation for this compound is InChI=1S/C15H16N2O/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,16H2,1-2H3,(H,17,18).
The compound exhibits a planar structure typical of aromatic compounds, with functional groups influencing its reactivity and interactions in biological systems.
N-(5-amino-2-methylphenyl)-4-methylbenzamide can participate in various chemical reactions:
Each reaction type allows for the modification of the compound's structure, enabling the exploration of new derivatives with potentially enhanced biological activity.
The mechanism of action for N-(5-amino-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. For instance, it may act as an inhibitor of protein kinase C (PKC), which plays a crucial role in various signaling pathways related to cell growth and differentiation. The precise pathways activated or inhibited depend on the specific biological context in which the compound is utilized .
Key physical properties of N-(5-amino-2-methylphenyl)-4-methylbenzamide include:
Chemical properties include its ability to undergo electrophilic substitution reactions due to the presence of electron-donating groups (amino and methyl), which enhance its reactivity compared to unsubstituted benzamide derivatives .
N-(5-amino-2-methylphenyl)-4-methylbenzamide has several notable applications in scientific research:
Through these diverse applications, N-(5-amino-2-methylphenyl)-4-methylbenzamide continues to play a significant role in advancing both chemical synthesis methodologies and therapeutic strategies.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7